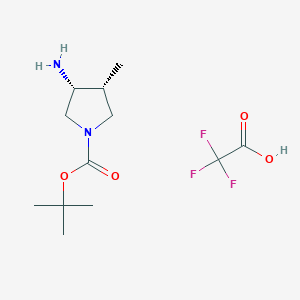
Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H21F3N2O4 and its molecular weight is 314.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate, often referred to as a chiral building block in organic synthesis, exhibits notable biological activity. This compound is characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring, which contribute to its interactions with biological targets. The addition of 2,2,2-trifluoroacetic acid enhances its solubility and stability in various biological environments.
- Molecular Formula : C10H20N2O2
- CAS Number : 1207852-59-2
- Structure :
- The compound consists of a pyrrolidine ring substituted with an amino group and a tert-butyl ester.
The biological activity of Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate can be attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors.
- Electrostatic Interactions : These interactions enhance binding affinity and specificity towards biological targets.
- Structural Stability : The pyrrolidine ring provides conformational stability that may influence the compound's pharmacodynamics.
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes. For instance:
- Acetylcholinesterase Inhibition : Studies show that certain derivatives of this compound exhibit significant inhibition of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
2. Neuroprotective Effects
In vitro studies demonstrate that Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate protects neuronal cells from apoptosis induced by amyloid-beta peptides:
- Cell Viability : Treatment with this compound resulted in improved cell viability in astrocytes exposed to amyloid-beta .
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study evaluated the protective effects of Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate on astrocytes subjected to amyloid-beta toxicity. Results indicated:
- Increased Cell Viability : A significant increase in cell viability was observed when treated with the compound compared to untreated controls.
Case Study 2: Enzyme Activity Modulation
In another investigation focused on enzyme inhibition:
- IC50 Values : The compound demonstrated an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory activity .
Comparative Analysis of Biological Activity
| Compound | Target Enzyme | IC50 Value (nM) | Effect |
|---|---|---|---|
| Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | Acetylcholinesterase | 0.17 | Moderate Inhibition |
| Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | β-secretase | 15.4 | Strong Inhibition |
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2HF3O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;3-2(4,5)1(6)7/h7-8H,5-6,11H2,1-4H3;(H,6,7)/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUDERVAUGEQHP-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














